WS6, chemically known as N-(6-(4-(2-((4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)amino)-2-oxoethyl)phenoxy)pyrimidin-4-yl)cyclopropanecarboxamide, is a small molecule originally identified through high-throughput screening for its ability to induce β-cell proliferation. [] It has garnered significant interest in scientific research due to its potential as a therapeutic agent for diabetes mellitus. WS6 has demonstrated the ability to stimulate proliferation in both human alpha and beta cells within pancreatic islets without impacting cell viability or differentiation. [] Furthermore, research suggests that WS6 may contribute to increasing human islet mass, a crucial factor in the successful treatment of diabetes. []
While the provided literature doesn't offer a detailed protocol for the synthesis of WS6, it was initially discovered through high-throughput screening. [] This suggests that a combinatorial chemistry approach, potentially involving parallel synthesis techniques, was employed to generate a library of compounds, from which WS6 was identified based on its biological activity.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2